5-Chloro-N-methylpyridine-3-sulfonamide
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Overview
Description
5-Chloro-N-methylpyridine-3-sulfonamide is a chemical compound with the molecular formula C6H7ClN2O2S. It is a derivative of pyridine, a basic heterocyclic organic compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-N-methylpyridine-3-sulfonamide typically involves the chlorination of N-methylpyridine-3-sulfonamide. The reaction is carried out under controlled conditions to ensure the selective introduction of the chlorine atom at the 5-position of the pyridine ring .
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process may include steps such as purification and crystallization to obtain the final product in a highly pure form .
Chemical Reactions Analysis
Types of Reactions
5-Chloro-N-methylpyridine-3-sulfonamide can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering its chemical structure and properties.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include:
Nucleophiles: For substitution reactions.
Oxidizing Agents: For oxidation reactions.
Reducing Agents: For reduction reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives of the original compound .
Scientific Research Applications
5-Chloro-N-methylpyridine-3-sulfonamide has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities and interactions with biological targets.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug development.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 5-Chloro-N-methylpyridine-3-sulfonamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Some compounds similar to 5-Chloro-N-methylpyridine-3-sulfonamide include:
N-methylpyridine-3-sulfonamide: Lacks the chlorine atom at the 5-position.
5-Chloro-N-ethylpyridine-3-sulfonamide: Contains an ethyl group instead of a methyl group.
Uniqueness
This compound is unique due to the presence of the chlorine atom at the 5-position, which can influence its reactivity and interactions with other molecules. This structural feature can make it more suitable for specific applications compared to its analogs .
Properties
Molecular Formula |
C6H7ClN2O2S |
---|---|
Molecular Weight |
206.65 g/mol |
IUPAC Name |
5-chloro-N-methylpyridine-3-sulfonamide |
InChI |
InChI=1S/C6H7ClN2O2S/c1-8-12(10,11)6-2-5(7)3-9-4-6/h2-4,8H,1H3 |
InChI Key |
BHVZKPIHTVZMCV-UHFFFAOYSA-N |
Canonical SMILES |
CNS(=O)(=O)C1=CC(=CN=C1)Cl |
Origin of Product |
United States |
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